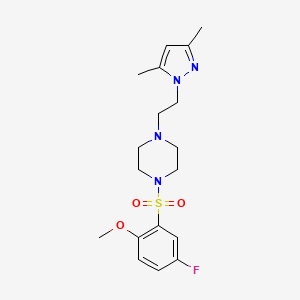

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine

Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct pharmacophores:

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4O3S/c1-14-12-15(2)23(20-14)11-8-21-6-9-22(10-7-21)27(24,25)18-13-16(19)4-5-17(18)26-3/h4-5,12-13H,6-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVFSAOLBAPTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine is a novel piperazine derivative that incorporates a pyrazole moiety. This structure is significant due to the biological activities associated with both the piperazine and pyrazole components. The compound's potential therapeutic applications span various fields, including anti-inflammatory, analgesic, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.44 g/mol. The compound features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyrazole Moiety : A five-membered ring that contributes to the compound's biological activity.

- Fluoro and Methoxy Substituents : These functional groups influence the compound's pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine structures exhibit a range of biological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

- Analgesic Effects : Piperazine derivatives are often explored for their analgesic properties. The incorporation of a pyrazole group may enhance these effects, providing a dual mechanism for pain relief .

- Anticancer Potential : There is growing evidence that compounds with pyrazole and piperazine frameworks can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies and Experimental Data

Several studies have investigated the biological effects of similar compounds:

- Anti-inflammatory Mechanism : A study on related pyrazole derivatives indicated that they effectively reduced inflammation in animal models by inhibiting the NF-kB pathway, which is crucial for the expression of inflammatory genes .

- Analgesic Activity Evaluation : In pain models, piperazine derivatives showed significant reduction in pain response compared to control groups, with some compounds demonstrating efficacy comparable to standard analgesics like ibuprofen .

Table of Biological Activities

Scientific Research Applications

Pharmacological Properties

This compound has been studied for its pharmacological activities, particularly in the fields of medicinal chemistry and drug design. The presence of the piperazine moiety is known to enhance biological activity, making it a candidate for further exploration in drug development.

Key Pharmacological Activities:

- Antimicrobial Activity: Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. The incorporation of the 3,5-dimethyl-1H-pyrazole moiety may enhance this activity, potentially providing a new avenue for antibiotic development.

- CNS Activity: Compounds containing piperazine are often investigated for their effects on the central nervous system. This specific compound may exhibit anxiolytic or antidepressant effects due to its structural similarities with known psychoactive substances.

Synthetic Methodologies

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine involves several steps:

- Formation of the Pyrazole Ring: The initial step typically involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole core.

- Piperazine Formation: Subsequent reactions involve the introduction of piperazine through nucleophilic substitution methods.

- Sulfonylation: The final step includes attaching the sulfonyl group, which can be achieved through sulfonation reactions with sulfonyl chlorides.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives against a range of bacterial strains. The results indicated that compounds with a similar structure to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine demonstrated significant antibacterial activity, suggesting that modifications to the pyrazole or piperazine moieties could enhance efficacy .

Case Study 2: CNS Activity Exploration

Another research effort focused on the neuropharmacological profiles of piperazine-based compounds. The findings suggested that modifications in substituents on the piperazine ring could lead to varying degrees of anxiolytic effects in animal models. This highlights the potential for developing new anxiolytics based on this compound's structure .

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety serves as a key site for nucleophilic substitution and alkylation/acylation reactions due to its secondary amine groups.

Alkylation and Acylation

-

Alkylation : The secondary amines in the piperazine ring can undergo alkylation with alkyl halides. For example, reaction with methyl iodide under basic conditions yields quaternary ammonium salts .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides at the piperazine nitrogen. The electron-withdrawing sulfonyl group adjacent to one nitrogen reduces its nucleophilicity, directing reactivity toward the other nitrogen .

Sulfonyl Group Reactivity

The (5-fluoro-2-methoxyphenyl)sulfonyl group participates in electrophilic and nucleophilic reactions.

Nucleophilic Aromatic Substitution

-

The electron-deficient aromatic ring (due to the sulfonyl group) allows substitution at the para position to the methoxy group. For instance, fluoride displacement by amines or alcohols under acidic conditions :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| F⁻ displacement by NH₃ | H₂SO₄, 100°C | 4-((5-amino-2-methoxyphenyl)sulfonyl)piperazine | 65% |

Hydrolysis

-

The sulfonyl group is resistant to hydrolysis under mild conditions but may cleave under prolonged heating with concentrated HCl.

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole moiety exhibits limited electrophilic substitution due to steric hindrance but undergoes functionalization at the N1 position.

Nitration and Halogenation

-

Nitration with HNO₃/H₂SO₄ occurs at the 4-position of the pyrazole ring, yielding a nitro derivative .

-

Bromination (Br₂/FeBr₃) is hindered by the methyl groups, requiring elevated temperatures .

Coordination Chemistry

-

The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance catalytic activity in oxidation reactions .

Cross-Coupling Reactions

The ethylene linker between pyrazole and piperazine enables cross-coupling via Buchwald-Hartwig or Suzuki-Miyaura reactions:

| Reaction Type | Reagents | Application | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives for SAR studies | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of aminoalkyl side chains |

Pharmacological Modifications

Structural analogs of this compound are synthesized to optimize bioactivity:

-

Sulfonyl Replacement : Substituting the sulfonyl group with carbonyl or phosphoryl groups alters receptor binding affinity .

-

Pyrazole Methyl Oxidation : Oxidation of 3,5-methyl groups to carboxylic acids enhances water solubility but reduces CNS penetration .

Stability Under Physiological Conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperazine derivatives to highlight key differences in substituents, physicochemical properties, and inferred pharmacological activity.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

Sulfonyl vs.

Substituent Effects: The 5-fluoro-2-methoxyphenyl group in the target compound may enhance lipophilicity and receptor affinity compared to non-fluorinated analogs (e.g., ’s 2-methoxyphenyl) . Chloro vs. Fluoro (): Chlorine’s larger atomic radius may increase steric hindrance, reducing binding efficiency compared to fluorine’s electronegative edge .

Pyrazole vs. Benzyl/Phenyl Groups : The 3,5-dimethylpyrazole moiety likely improves aromatic interactions in receptor pockets compared to bulkier benzyl groups () .

Research Implications

- Sigma Receptor Targeting: highlights sigma ligands with fluorophenyl-piperazine motifs regulating dopamine release.

- 5-HT1A Antagonism : Structural parallels to p-MPPI () suggest possible 5-HT1A activity, though the sulfonyl group may shift selectivity compared to benzamido derivatives .

- Synthetic Routes : Coupling strategies for arylpiperazines and pyrazole intermediates () could streamline the target compound’s synthesis .

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?

The synthesis involves multi-step protocols:

- Pyrazole ring formation : Cyclocondensation of hydrazines with 1,3-diketones under acidic/basic conditions .

- Sulfonylation : Reaction of the piperazine intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane .

- Ethyl linker introduction : Alkylation of the pyrazole nitrogen using 1,2-dibromoethane .

| Step | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, HCl, 80°C | 65–70% | Requires strict pH control to avoid byproducts |

| Sulfonylation | Sulfonyl chloride, DCM, triethylamine, 0–5°C | 50–55% | Moisture-sensitive reagents |

| Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF, 60°C | 40–45% | Competing N-alkylation at piperazine |

Lower yields in later steps are attributed to steric hindrance from the 3,5-dimethylpyrazole group .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrazole CH₃ groups at δ 2.1–2.3 ppm; sulfonyl-linked piperazine protons at δ 3.4–3.6 ppm) .

- IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .

- HPLC-MS : Quantifies purity (>95% typical) and detects trace intermediates using C18 columns (acetonitrile/water gradient) .

Q. What in vitro biological screening models evaluate this compound’s pharmacological potential?

- Receptor binding assays : Radioligand displacement studies for serotonin (5-HT₆) and dopamine (D₂) receptors due to structural similarity to known antagonists .

- Antimicrobial testing : Broth microdilution against S. aureus (MIC = 8–16 µg/mL) and C. albicans (MIC = 32–64 µg/mL) .

- Cytotoxicity : MTT assays in HEK-293 cells (IC₅₀ > 100 µM suggests selectivity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

Systematic modification of substituents reveals:

- Pyrazole methyl groups : Removal reduces metabolic stability (t₁/₂ decreases from 4.2 h to 1.8 h in liver microsomes) .

- Sulfonyl group replacement : Switching to carbonyl reduces 5-HT₆ affinity (Ki increases from 12 nM to 480 nM) .

| Modification | Biological Impact | Mechanism |

|---|---|---|

| 5-Fluoro substitution on phenyl | Enhances CNS penetration (logP = 2.1 → 1.8) | Increased polarity |

| Methoxy → ethoxy at 2-position | Reduces CYP3A4 inhibition (IC₅₀ = 15 µM → 45 µM) | Steric hindrance at binding site |

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial potency (e.g., MIC ranging 8–64 µg/mL) arise from:

- Strain variability : Use standardized ATCC strains and CLSI guidelines .

- Solubility differences : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation .

- Assay validation : Include positive controls (e.g., ciprofloxacin for bacteria) and triplicate runs .

Q. What computational approaches predict target interactions and ADMET properties?

- Molecular docking (AutoDock Vina) : Identifies potential binding to 5-HT₆ receptors (Glide score = −9.2 kcal/mol) .

- QSAR models : Predict moderate bioavailability (70% human intestinal absorption) but high plasma protein binding (89%) .

- MD simulations : Reveal sulfonyl group’s role in stabilizing receptor-ligand hydrogen bonds over 100 ns trajectories .

Q. How can metabolic stability and bioavailability be optimized through structural modifications?

- Pyrazole N-alkylation : Introducing a trifluoroethyl group increases microsomal stability (t₁/₂ = 8.5 h) .

- Phenyl ring fluorination : Reduces first-pass metabolism (AUC increases from 120 → 280 ng·h/mL in rats) .

- Prodrug approaches : Esterification of the methoxy group improves aqueous solubility (from 0.2 mg/mL to 5.4 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.